molecular formula C16H22N2O2 B2951149 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol CAS No. 338392-06-6

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol

Cat. No. B2951149
CAS RN: 338392-06-6
M. Wt: 274.364
InChI Key: MRKFNJNUBAPVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol (MPIP) is a synthetic molecule that has been widely studied for its potential therapeutic applications. MPIP is a small molecule with a molecular weight of about 300 Da and a logP of about 1.4. Its structure consists of a 2-methyl-1H-indol-4-yloxy group linked to a 1-pyrrolidinyl group, which is further attached to a 2-propanol moiety. MPIP has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative diseases, and inflammation.

Scientific Research Applications

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, this compound has been studied for its potential to inhibit the cell cycle, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, this compound has been studied for its potential to inhibit the aggregation of amyloid-beta proteins, which are associated with Alzheimer’s disease. In inflammation, this compound has been studied for its potential to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol in laboratory experiments include its low cost and availability, its low toxicity, and its ability to target multiple pathways. The limitations of using this compound in laboratory experiments include its short half-life, its low solubility, and its potential for off-target effects.

Future Directions

The potential future directions for the use of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol include further research into its mechanisms of action, its potential for use in combination therapies, and its potential for use in other diseases. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used clinically. Finally, further research into the synthesis of this compound is needed to improve its availability and reduce its cost.

Synthesis Methods

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol can be synthesized by a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Stille reaction. The Mitsunobu reaction involves the reaction of a phosphine with an alcohol, followed by the addition of a nucleophile. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a nucleophile. The Stille reaction involves the reaction of a stannane with an aldehyde or ketone, followed by the addition of a nucleophile. All three methods can be used to synthesize this compound from commercially available starting materials.

properties

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-9-14-15(17-12)5-4-6-16(14)20-11-13(19)10-18-7-2-3-8-18/h4-6,9,13,17,19H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKFNJNUBAPVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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